molecular formula C20H22ClNO B3138689 N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride CAS No. 465535-60-8

N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride

Cat. No. B3138689
CAS RN: 465535-60-8
M. Wt: 327.8 g/mol
InChI Key: VFUDWBIJYZEYNE-UHFFFAOYSA-N
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Description

“N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride” is a chemical compound with the CAS Number: 465535-60-8 . It has a molecular weight of 327.85 and its IUPAC name is N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for the compound is 1S/C20H21NO.ClH/c1-22-20-12-11-17-9-5-6-10-18(17)19(20)15-21-14-13-16-7-3-2-4-8-16;/h2-12,21H,13-15H2,1H3;1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 327.85 .

Scientific Research Applications

Understanding the Biological Activities of Related Compounds

  • Estrogenic Activity of Methoxychlor

    Methoxychlor, a chlorinated hydrocarbon pesticide, is known for its proestrogenic activity upon metabolism, leading to adverse reproductive effects in both males and females. This insight into the estrogenic effects of a structurally related compound suggests potential avenues for researching hormone-related activities of N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride, albeit with caution due to the different core structures and functional groups Cummings, A. (1997). Critical reviews in toxicology.

  • Antitumorigenic and Antiangiogenic Effects

    The modification and study of catechol estrogens, leading to the production of 2-methoxyestradiol, have shown significant antitumorigenic and antiangiogenic effects. Such findings underscore the potential for modifying naphthylmethyl-phenylethanamine compounds to explore similar biological activities Zhu, B., & Conney, A. (1998). Cancer research.

Pharmacological Properties of Analogous Compounds

Potential for Alternative Medicine

  • The exploration of bioactive naphthoquinones in higher plants illustrates the diverse and significant biological activities these compounds can possess, including antitumor, antimicrobial, and anti-inflammatory effects. Research into naphthylmethyl-phenylethanamine derivatives could similarly yield novel bioactivities relevant to alternative medicine or pharmacological applications Hook, I., Mills, C., & Sheridan, H. (2014). Studies in natural products chemistry.

Safety and Hazards

The safety data sheet for “N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride” is available . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . It is also advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . The compound should be stored in a well-ventilated place, with the container kept tightly closed .

properties

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO.ClH/c1-22-20-12-11-17-9-5-6-10-18(17)19(20)15-21-14-13-16-7-3-2-4-8-16;/h2-12,21H,13-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUDWBIJYZEYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNCCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198012
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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